5-Methylpyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S and a molecular weight of 175.18 g/mol . This compound is part of the sulfonyl fluoride family, which is known for its applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mechanism of Action
Target of Action
The primary targets of 5-Methylpyridine-2-sulfonyl fluoride are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are key components of various proteins and enzymes, playing crucial roles in numerous biological processes.
Mode of Action
This compound interacts with its targets by acting as an electrophile . This means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) sites on its target residues. This interaction can lead to changes in the structure and function of the targeted proteins or enzymes.
Biochemical Analysis
Biochemical Properties
5-Methylpyridine-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with various enzymes, proteins, and other biomolecules, often acting as an electrophile that forms covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modification of enzyme activity, making this compound a valuable tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of enzymes by this compound can lead to changes in metabolic flux and the levels of various metabolites, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic residues such as serine, threonine, or cysteine in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modify the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and overall effectiveness in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-methylpyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of 5-Methylpyridine-2-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfonamides.
Scientific Research Applications
5-Methylpyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylpyridine: Similar in structure but lacks the sulfonyl fluoride group.
5-Methylpyridine-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
5-Methylpyridine-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of proteins .
Properties
IUPAC Name |
5-methylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNBODWOTXFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.